molecular formula C13H16BN3O5S B7953840 {1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid

{1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid

Cat. No.: B7953840
M. Wt: 337.2 g/mol
InChI Key: JOUDAFPMPKTXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a morpholine-4-sulfonyl group. The combination of these functional groups imparts distinctive chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the Morpholine-4-sulfonyl Group: The morpholine-4-sulfonyl group is introduced via sulfonylation of the pyrazole ring using morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of {1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of enzymes, blocking their activity. Additionally, the sulfonyl and pyrazole groups contribute to the overall binding affinity and specificity of the compound .

Properties

IUPAC Name

[1-(4-morpholin-4-ylsulfonylphenyl)pyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BN3O5S/c18-14(19)11-9-15-17(10-11)12-1-3-13(4-2-12)23(20,21)16-5-7-22-8-6-16/h1-4,9-10,18-19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUDAFPMPKTXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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